(4-Cyclobutylpiperazin-1-yl)-(4-propylphenyl)methanone
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Overview
Description
(4-Cyclobutylpiperazin-1-yl)-(4-propylphenyl)methanone: is a chemical compound that belongs to the class of piperazine derivatives Piperazines are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and other industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Cyclobutylpiperazin-1-yl)-(4-propylphenyl)methanone typically involves the reaction of 4-cyclobutylpiperazine with 4-propylbenzoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation, and a suitable solvent such as dichloromethane is used. The reaction mixture is stirred at room temperature for several hours until the product is formed.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent product quality. The use of advanced purification techniques such as column chromatography or recrystallization is employed to obtain the pure compound.
Chemical Reactions Analysis
(4-Cyclobutylpiperazin-1-yl)-(4-propylphenyl)methanone: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles (e.g., alkyl halides, amines)
Major Products Formed:
Oxidation: Oxo derivatives
Reduction: Reduced derivatives
Substitution: Substituted piperazine derivatives
Scientific Research Applications
(4-Cyclobutylpiperazin-1-yl)-(4-propylphenyl)methanone: has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (4-Cyclobutylpiperazin-1-yl)-(4-propylphenyl)methanone exerts its effects involves its interaction with specific molecular targets. For example, it may bind to enzyme active sites or receptor sites, leading to modulation of biological processes. The exact molecular pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
(4-Cyclobutylpiperazin-1-yl)-(4-propylphenyl)methanone: can be compared with other similar compounds, such as:
4-Cyclopropylpiperazin-1-yl-(4-propylphenyl)methanone
4-Cyclobutylpiperazin-1-yl-(4-ethylphenyl)methanone
4-Cyclobutylpiperazin-1-yl-(4-butylphenyl)methanone
These compounds share structural similarities but differ in the nature of the substituents on the phenyl ring, which can lead to variations in their biological activities and applications.
Properties
Molecular Formula |
C18H26N2O |
---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
(4-cyclobutylpiperazin-1-yl)-(4-propylphenyl)methanone |
InChI |
InChI=1S/C18H26N2O/c1-2-4-15-7-9-16(10-8-15)18(21)20-13-11-19(12-14-20)17-5-3-6-17/h7-10,17H,2-6,11-14H2,1H3 |
InChI Key |
BYPQRZXYZYFDLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3CCC3 |
Origin of Product |
United States |
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